Secalciferol 3-Glucuronide
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Overview
Description
Secalciferol 3-Glucuronide is a biochemical compound with the molecular formula C33H52O9 and a molecular weight of 592.76 g/mol . It is a glucuronide derivative of secalciferol, a form of vitamin D. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of Secalciferol 3-Glucuronide involves the glucuronidation of secalciferol. This process typically requires the use of glucuronic acid or its derivatives in the presence of specific enzymes or chemical catalysts. The reaction conditions often include controlled temperatures and pH levels to ensure the successful attachment of the glucuronic acid moiety to the secalciferol molecule . Industrial production methods may involve large-scale enzymatic processes to achieve higher yields and purity.
Chemical Reactions Analysis
Secalciferol 3-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.
Scientific Research Applications
Secalciferol 3-Glucuronide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Secalciferol 3-Glucuronide involves its role as a metabolite in the glucuronidation pathway. Glucuronidation is a phase II metabolic process where glucuronic acid is added to a substrate, increasing its water solubility and facilitating its excretion from the body . This process is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), which transfers the glucuronic acid moiety to secalciferol, forming this compound .
Comparison with Similar Compounds
Secalciferol 3-Glucuronide can be compared with other glucuronide derivatives, such as:
Morphine-6-glucuronide: A pharmacologically active metabolite of morphine, known for its potent analgesic effects.
Paracetamol glucuronide: A major metabolite of paracetamol, involved in its detoxification and excretion.
Androstanediol glucuronide: A metabolite associated with androgen metabolism and used as a biomarker in various studies.
This compound is unique due to its specific role in vitamin D metabolism and its application in studying the glucuronidation of vitamin D analogs .
Properties
Molecular Formula |
C33H52O9 |
---|---|
Molecular Weight |
592.8 g/mol |
IUPAC Name |
(2S,3S,6R)-6-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C33H52O9/c1-18-8-12-22(41-31-28(37)26(35)27(36)29(42-31)30(38)39)17-21(18)11-10-20-7-6-16-33(5)23(13-14-24(20)33)19(2)9-15-25(34)32(3,4)40/h10-11,19,22-29,31,34-37,40H,1,6-9,12-17H2,2-5H3,(H,38,39)/b20-10+,21-11-/t19-,22+,23-,24+,25-,26?,27+,28?,29+,31-,33-/m1/s1 |
InChI Key |
MVNJAJDZJICFKA-SCZUSCEVSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[C@H]4C(C([C@@H]([C@H](O4)C(=O)O)O)O)O)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)O)O)O)O)C |
Origin of Product |
United States |
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